NDI-091143 NDI-091143 NDI-091143 is a novel potent inhibitor of human ATP-citrate lyase, indirectly disrupting citrate binding via an unexpected mechanism of inhibition.
Brand Name: Vulcanchem
CAS No.: 2375840-87-0
VCID: VC0536892
InChI: InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3
SMILES: O=C(OC)C1=CC(S(=O)(NC2=CC(C3=CC=CC=C3)=C(F)C=C2F)=O)=C(O)C(Cl)=C1
Molecular Formula: C20H14ClF2NO5S
Molecular Weight: 453.8 g/mol

NDI-091143

CAS No.: 2375840-87-0

Cat. No.: VC0536892

Molecular Formula: C20H14ClF2NO5S

Molecular Weight: 453.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NDI-091143 - 2375840-87-0

Specification

CAS No. 2375840-87-0
Molecular Formula C20H14ClF2NO5S
Molecular Weight 453.8 g/mol
IUPAC Name methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate
Standard InChI InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3
Standard InChI Key YSTSHUWHIDBZAK-UHFFFAOYSA-N
SMILES O=C(OC)C1=CC(S(=O)(NC2=CC(C3=CC=CC=C3)=C(F)C=C2F)=O)=C(O)C(Cl)=C1
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F
Appearance Solid powder

Introduction

Chemical Identity and Structure

Nomenclature and Basic Properties

NDI-091143 is formally known as Methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate, a synthetic organic compound specifically designed to target ATP-citrate lyase . The compound is identified by the CAS number 2375840-87-0 and appears in chemical databases under various synonyms including NDI091143 and NDI 091143 . NDI-091143 possesses a complex chemical structure comprising a biphenyl scaffold with strategically positioned functional groups that contribute to its biological activity and target specificity.

The molecular formula of NDI-091143 is C20H14ClF2NO5S with a molecular weight of 453.84 g/mol . This precise molecular architecture enables the compound to function as a highly effective enzyme inhibitor through allosteric binding mechanisms. The compound's structure features a chlorinated, hydroxylated benzoate core connected to a difluoro-biphenyl moiety via a sulfonamide linkage, creating a unique pharmacophore essential for its biological activity .

Physical and Chemical Characteristics

NDI-091143 is available as a high-purity powder (>98%) that exhibits specific physicochemical properties relevant to its research applications . The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), dissolving at concentrations up to 50 mg/ml . For experimental use, NDI-091143 is typically first solubilized in DMSO before dilution in aqueous buffers to achieve working concentrations .

When properly stored at -20°C, NDI-091143 maintains stability for two years or longer, making it suitable for extended research projects . Solutions prepared in DMSO can be preserved at -20°C for up to three months without significant degradation of the active compound . These stability characteristics enhance the compound's utility in laboratory settings by ensuring consistent performance across experiments.

Table 1: Physical and Chemical Properties of NDI-091143

PropertyValue
IUPAC NameMethyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate
Molecular FormulaC20H14ClF2NO5S
Molecular Weight453.84 g/mol
CAS Number2375840-87-0
Physical StatePowder
Purity>98%
SolubilitySoluble in DMSO (up to 50 mg/ml)
Storage Condition-20°C
Stability≥ 2 years

Mechanism of Action

ATP-Citrate Lyase Inhibition

NDI-091143 functions as a potent allosteric inhibitor of ATP-citrate lyase (ACLY), a critical metabolic enzyme that catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate . This reaction represents a pivotal step in de novo lipogenesis, providing essential building blocks for fatty acid and cholesterol synthesis . By inhibiting ACLY, NDI-091143 effectively disrupts the metabolic pathway that many cancer cells depend on for rapid proliferation and survival.

The exceptional potency of NDI-091143 as an ACLY inhibitor is demonstrated by its remarkably low inhibition constant (Ki) of 7.0 nM in cell-free assays . This high-affinity binding translates to effective enzyme inhibition at nanomolar concentrations, making NDI-091143 one of the most potent ACLY inhibitors reported in the scientific literature. The compound's allosteric binding mechanism offers advantages over competitive inhibitors by potentially providing greater selectivity and efficacy.

Allosteric Binding Mechanism

What distinguishes NDI-091143 from many other enzyme inhibitors is its allosteric mode of action . Rather than competing with natural substrates at the enzyme's active site, NDI-091143 binds to a distinct allosteric site on the ACLY protein. This binding induces conformational changes in the enzyme structure that reduce catalytic efficiency without directly blocking substrate access . The allosteric mechanism allows NDI-091143 to maintain inhibitory activity even in the presence of high substrate concentrations, potentially overcoming limitations associated with competitive inhibitors.

Structural studies have provided insights into the binding interactions between NDI-091143 and ACLY, revealing specific molecular contacts that could inform the design of next-generation inhibitors . The compound's sulfonamide group appears to play a crucial role in establishing hydrogen bonding interactions with the enzyme, while the aromatic rings contribute to stabilizing hydrophobic interactions . These structural features collectively contribute to the compound's high binding affinity and inhibitory potency.

Biological Activity

Enzymatic Inhibition Profile

NDI-091143 demonstrates exceptional potency as an ACLY inhibitor across multiple assay systems, confirming its targeted mechanism of action . In the ADP-Glo assay, which measures ADP production resulting from ACLY activity, NDI-091143 exhibits an IC50 value of 2.1 nM . Similarly, in the oxaloacetate coupled enzyme assay, which directly quantifies the production of oxaloacetate, the compound shows an IC50 value of 4.8 nM . These consistently low IC50 values across different assay methodologies provide strong evidence for the compound's potent and specific inhibition of ACLY.

The inhibition kinetics of NDI-091143 have been characterized through detailed enzymatic studies, revealing a Ki value of 7.0 nM . This inhibition constant reflects the high binding affinity between NDI-091143 and its target enzyme, further supporting its classification as a high-potency inhibitor. The consistency of inhibitory activity across different experimental systems highlights the robust and reliable nature of NDI-091143 as a research tool for investigating ACLY-dependent processes.

Table 2: Enzymatic Inhibition Data for NDI-091143

Assay TypeParameterValue
ADP-Glo AssayIC502.1 nM
Oxaloacetate Coupled Enzyme AssayIC504.8 nM
Cell-free AssayKi7.0 nM

Anticancer Activity

Beyond its effects on isolated ACLY enzyme, NDI-091143 has demonstrated significant anticancer activity in cellular models, particularly in thyroid cancer cell lines . The compound effectively suppresses growth and clonogenic ability in FTC-133 and 8505C thyroid cancer cells, suggesting therapeutic potential against these malignancies . This growth inhibition likely results from disruption of lipid synthesis pathways that rapidly dividing cancer cells depend on for membrane formation and signaling molecule production.

A particularly promising aspect of NDI-091143's anticancer profile is its ability to synergistically enhance the cytotoxicity of sorafenib, a multikinase inhibitor approved for the treatment of several cancer types including thyroid cancer . This synergistic interaction suggests that combining NDI-091143 with established cancer therapies could potentially improve treatment outcomes by targeting multiple oncogenic pathways simultaneously. The observed synergy also provides a rationale for developing combination treatment strategies involving ACLY inhibitors and conventional anticancer agents.

Research Applications

Solution Preparation and Concentration Guidelines

Precise concentration calculations are essential for designing experiments with NDI-091143. The table below provides guidance for preparing solutions of varying concentrations using different amounts of the compound, based on its molecular weight of 453.84 g/mol .

Table 3: Volume of Solvent Required for NDI-091143 Solutions

Amount1 mM5 mM10 mM50 mM
1 mg2.203 ml0.441 ml0.220 ml0.044 ml
5 mg11.017 ml2.203 ml1.102 ml0.220 ml
10 mg22.034 ml4.407 ml2.203 ml0.441 ml

These calculations facilitate accurate solution preparation for various experimental applications, ensuring reproducible results across studies . For cellular assays, concentrations typically range from low nanomolar to micromolar, depending on the specific experimental objectives and cell types under investigation.

Recent Developments

Structural Modifications and Derivatives

Recent research efforts have focused on enhancing the pharmacological properties of NDI-091143 through strategic structural modifications . One significant advancement involves the development of a novel macrocyclic compound based on NDI-091143, employing a "ring closing" strategy for conformational restriction . This derivative maintains potent ACLY inhibitory activity comparable to the parent compound while addressing some of its potential limitations.

The macrocyclic derivative demonstrates dramatically improved metabolic stability compared to the control compound . Specifically, while the control exhibited a half-life (T1/2) of only 3.36 minutes in human liver microsomes (HLMs), the NDI-091143-based macrocyclic compound achieved a substantially extended half-life of 531.22 minutes . This remarkable 158-fold improvement in metabolic stability represents a significant advancement that could translate to better pharmacokinetic properties and potentially enhanced therapeutic efficacy in future applications.

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